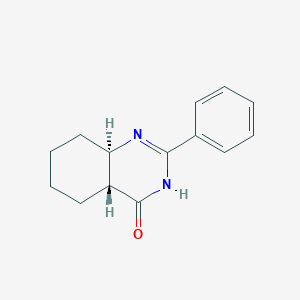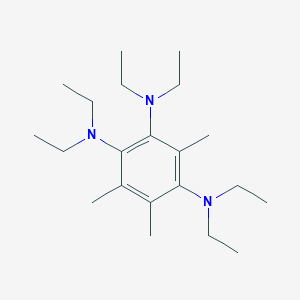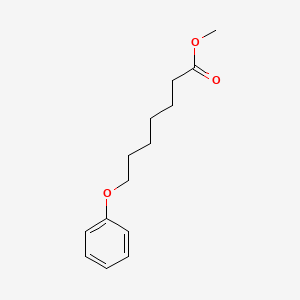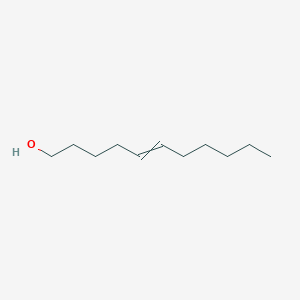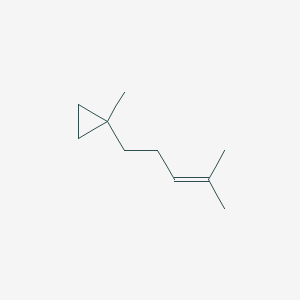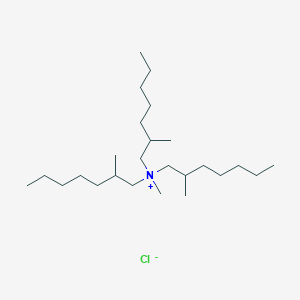
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are widely used in various industrial and scientific applications due to their surfactant properties and ability to act as phase transfer catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylheptylamine with an alkyl halide, such as 1-chloroheptane, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, and the reaction is monitored and controlled to maintain optimal conditions. The final product is then subjected to quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically amines or alcohols.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can produce alcohols.
Applications De Recherche Scientifique
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride involves its interaction with cell membranes and other biological structures. The compound’s quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N,N-dioctylammonium chloride
- N,N-Dimethyl-N,N-didecylammonium chloride
- N,N-Dimethyl-N,N-didodecylammonium chloride
Uniqueness
N,2-Dimethyl-N,N-bis(2-methylheptyl)heptan-1-aminium chloride is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile for various applications.
Propriétés
Numéro CAS |
64969-76-2 |
|---|---|
Formule moléculaire |
C25H54ClN |
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
methyl-tris(2-methylheptyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-8-11-14-17-23(4)20-26(7,21-24(5)18-15-12-9-2)22-25(6)19-16-13-10-3;/h23-25H,8-22H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
VPGLEBSOGIEMPX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC(C)C[N+](C)(CC(C)CCCCC)CC(C)CCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


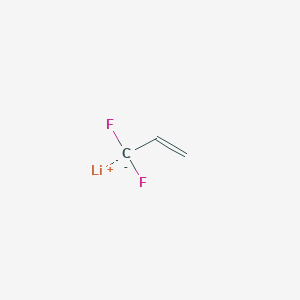


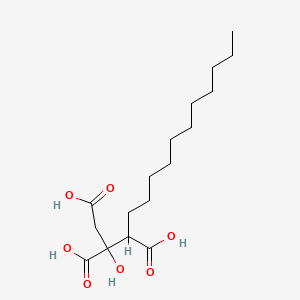

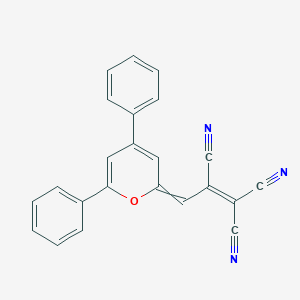
![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)
